

Thermochemistry of **trans-1,2-Cyclopentanediol**: A Technical Guide

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Compound of Interest

Compound Name: *trans-1,2-Cyclopentanediol*

Cat. No.: B128437

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemistry of **trans-1,2-cyclopentanediol**. It is intended to serve as a resource for researchers, scientists, and professionals in drug development who require accurate thermochemical data for this compound. This document summarizes available experimental data, outlines detailed experimental and computational methodologies for the determination of key thermochemical parameters, and provides visualizations of relevant chemical processes. While experimental data for some properties of **trans-1,2-cyclopentanediol** are available, significant gaps exist in the literature, particularly for enthalpy of fusion, enthalpy of vaporization, and heat capacity. This guide also discusses established methodologies that can be employed to determine these missing values.

Introduction

trans-1,2-Cyclopentanediol is a cyclic diol with a five-membered ring structure. Its stereochemistry and the presence of two hydroxyl groups influence its physical and chemical properties, making its thermochemical characteristics of significant interest in various fields, including organic synthesis, materials science, and pharmacology. A thorough understanding of its enthalpy of formation, combustion, phase transitions, and heat capacity is crucial for process design, reaction modeling, and the development of structure-property relationships.

Quantitative Thermochemical Data

The following tables summarize the available quantitative thermochemical data for **trans-1,2-cyclopentanediol**. It is important to note that experimental data for several key properties are not readily available in the published literature.

Table 1: Standard Molar Enthalpy of Combustion and Formation

Property	Value	Units	Method	Reference
Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid)	-2906.6 ± 2.9	kJ/mol	Combustion Calorimetry	Jung and Dahmlos, 1942 (Reanalyzed by Cox and Pilcher, 1970)[1]
Standard Molar Enthalpy of Combustion of Solid (ΔcH°solid)	-2901 ± 0.4	kJ/mol	Combustion Calorimetry	Verkade, Coops, et al., 1928[1]
Standard Molar Enthalpy of Formation of Solid (ΔfH°solid)	-490.07	kJ/mol	Calculated from ΔcH°solid	Jung and Dahmlos, 1942 (Calculation by NIST)[1]
Standard Molar Enthalpy of Formation of Solid (ΔfH°solid)	-495.8	kJ/mol	Calculated from ΔcH°solid	Verkade, Coops, et al., 1928 (Calculation by NIST)[1]

Table 2: Phase Change Data

Property	Value	Units	Method	Reference
Melting Point (T _{fus})	319	K	N/A	Stoll, Lindenmann, et al., 1953[2][3]
Reduced Pressure Boiling Point (T _{boil})	409.2	K	N/A	Weast and Grasselli, 1989[2][3]
Pressure	0.029	bar	N/A	Weast and Grasselli, 1989[2][3]

Note: Experimental data for the enthalpy of fusion ($\Delta_{\text{fus}}H^\circ$), enthalpy of vaporization ($\Delta_{\text{vap}}H^\circ$), and heat capacity (C_p) of **trans-1,2-cyclopentanediol** are not well-documented in publicly available literature. The following sections describe the standard experimental and computational methods that can be utilized to determine these values.

Experimental Protocols

This section details the established methodologies for determining the key thermochemical properties of organic compounds like **trans-1,2-cyclopentanediol**.

Combustion Calorimetry for Enthalpy of Combustion

The standard enthalpy of combustion is determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a constant-volume container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

- Oxygen bomb calorimeter
- High-precision thermometer

- Ignition system
- Pellet press for solid samples
- Crucible (platinum or fused silica)

Procedure:

- A pellet of a known mass of **trans-1,2-cyclopentanediol** is prepared.
- The pellet is placed in the crucible within the bomb. A fuse wire is attached to the ignition circuit and positioned in contact with the sample.
- A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is submerged in a known mass of water in the calorimeter's insulated container.
- The initial temperature of the water is recorded over a period of time to establish a baseline.
- The sample is ignited via an electrical current through the fuse wire.
- The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
- The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The energy of combustion is calculated from the temperature rise and the heat capacity of the calorimeter, with corrections made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb.

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion

The enthalpy of fusion can be determined using a Differential Scanning Calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a phase transition, such as melting, it absorbs heat, resulting in a measurable endothermic peak on the DSC thermogram. The area of this peak is directly proportional to the enthalpy of the transition.

Apparatus:

- Differential Scanning Calorimeter (DSC)
- Hermetically sealed sample pans (e.g., aluminum)
- Microbalance

Procedure:

- A small, accurately weighed sample (typically 2-5 mg) of **trans-1,2-cyclopentanediol** is placed in a sample pan and hermetically sealed. An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The sample is subjected to a controlled temperature program, typically a linear heating rate (e.g., 5-10 K/min), across its melting point.
- The heat flow to the sample is recorded as a function of temperature.
- The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.
- The area of the melting peak is integrated to determine the enthalpy of fusion ($\Delta_{\text{fus}}H$).
- The instrument is calibrated using a standard with a known melting point and enthalpy of fusion, such as indium.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance as a function of temperature.

Principle: The relationship between vapor pressure (P) and temperature (T) is described by the Clausius-Clapeyron equation. By measuring the vapor pressure at different temperatures, the enthalpy of vaporization ($\Delta_{\text{vap}}H$) can be calculated from the slope of a plot of $\ln(P)$ versus $1/T$.

Method: Transpiration Method This method is suitable for compounds with low volatility.

Apparatus:

- Thermostatted chamber
- Inert gas supply (e.g., nitrogen or argon) with a precision flow controller
- Saturator vessel containing the sample
- Condenser or trap cooled to a low temperature
- Analytical balance

Procedure:

- A known mass of **trans-1,2-cyclopentanediol** is placed in the saturator vessel.
- The saturator is maintained at a constant, known temperature.
- A slow, steady stream of an inert gas is passed through the saturator. The gas becomes saturated with the vapor of the substance.
- The gas-vapor mixture then flows into a condenser or a cold trap, where the vapor is condensed and collected.
- The mass of the condensed substance is determined by weighing the trap before and after the experiment.
- The volume of the inert gas that has passed through the system is measured.
- The partial pressure of the substance at the given temperature is calculated assuming the ideal gas law.

- The procedure is repeated at several different temperatures.
- The enthalpy of vaporization is determined from the slope of the Clausius-Clapeyron plot ($\ln(P)$ vs. $1/T$).

Computational Thermochemistry

In the absence of experimental data, computational methods can provide reliable estimates of thermochemical properties. High-level ab initio methods are particularly useful for this purpose.

Gaussian-4 (G4) Theory

Principle: G4 theory is a composite computational method that aims to achieve high accuracy in calculating thermochemical data. It combines results from several levels of theory and basis sets to approximate the results of a very high-level calculation with a large basis set. The method includes a series of single-point energy calculations and corrections to arrive at a final, accurate energy.

Methodology:

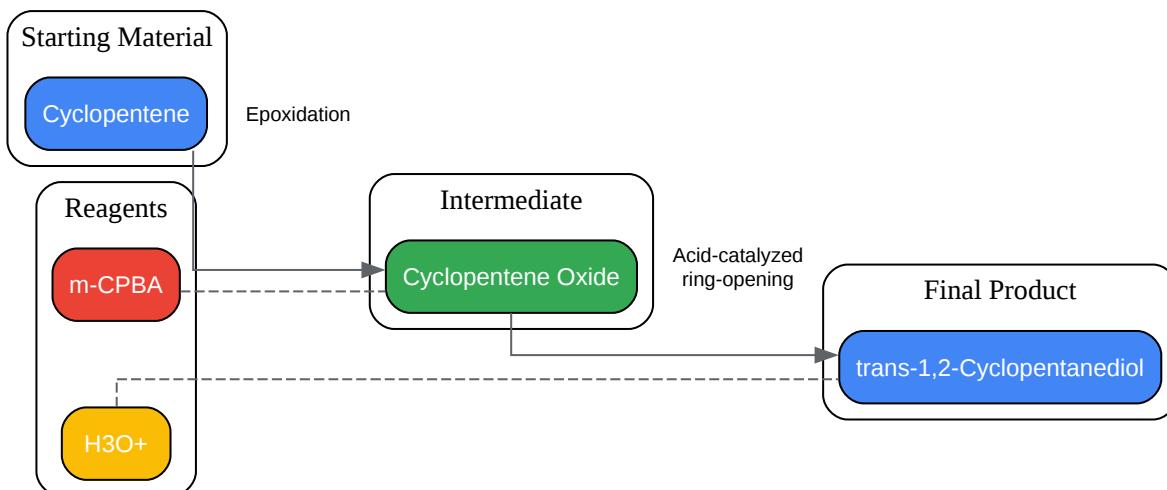
- **Geometry Optimization:** The molecular geometry of **trans-1,2-cyclopentanediol** is optimized using a density functional theory (DFT) method, typically B3LYP with a 6-31G(2df,p) basis set.
- **Vibrational Frequencies:** Harmonic vibrational frequencies are calculated at the same level of theory to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- **Single-Point Energy Calculations:** A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These include:
 - Hartree-Fock (HF) calculations with a large basis set, often extrapolated to the complete basis set limit.
 - Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) calculations with a smaller basis set.
 - Møller-Plesset perturbation theory (MP2 and MP4) calculations with larger basis sets.

- G4 Energy Calculation: The final G4 energy is calculated by combining the energies from the different levels of theory and applying a series of additive corrections. These corrections account for basis set deficiencies and higher-level correlation effects.
- Enthalpy of Formation Calculation: The standard enthalpy of formation at 298.15 K can be calculated from the G4 energy using the atomization method or by calculating the enthalpy of a balanced chemical reaction involving species with well-known experimental enthalpies of formation.

Visualizations

Synthesis Workflow of **trans-1,2-Cyclopentanediol**

The following diagram illustrates a common synthetic route to **trans-1,2-cyclopentanediol** from cyclopentene.

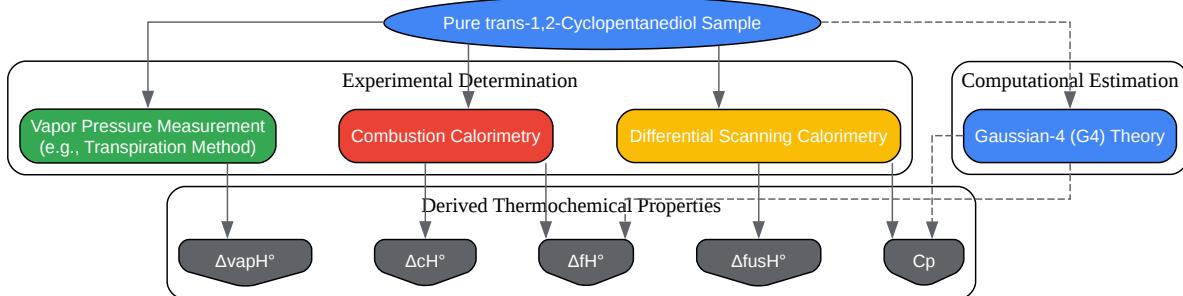


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Caption: Synthetic pathway for **trans-1,2-cyclopentanediol**.

Experimental Workflow for Thermochemical Analysis

The logical flow for a comprehensive thermochemical characterization of **trans-1,2-cyclopentanediol** is depicted below.



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Caption: Workflow for thermochemical analysis.

Conclusion

This technical guide has compiled the available experimental thermochemical data for **trans-1,2-cyclopentanediol** and provided detailed protocols for the experimental and computational determination of its key thermochemical properties. While the standard enthalpy of combustion and formation in the solid phase are documented, there is a notable lack of experimental data for the enthalpy of fusion, enthalpy of vaporization, and heat capacity. The methodologies outlined herein, including differential scanning calorimetry, vapor pressure measurements, and high-level computational chemistry, provide a clear path for researchers to obtain these critical values. Accurate and comprehensive thermochemical data for **trans-1,2-cyclopentanediol** will undoubtedly support its application in various scientific and industrial endeavors.

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